molecular formula C14H10BrN3O B2439698 2-(4-Bromophenyl)-2H-indazole-7-carboxamide CAS No. 952478-17-0

2-(4-Bromophenyl)-2H-indazole-7-carboxamide

Cat. No.: B2439698
CAS No.: 952478-17-0
M. Wt: 316.158
InChI Key: IGFSZCSGLMYWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-2H-indazole-7-carboxamide is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

2-(4-bromophenyl)indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O/c15-10-4-6-11(7-5-10)18-8-9-2-1-3-12(14(16)19)13(9)17-18/h1-8H,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFSZCSGLMYWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN(N=C2C(=C1)C(=O)N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Bromophenyl)-2H-indazole-7-carboxamide typically involves the formation of the indazole ring followed by the introduction of the bromophenyl and carboxamide groups. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. The carboxamide group can then be introduced through an amidation reaction using appropriate reagents .

Chemical Reactions Analysis

1.2.1 Oxidation Reactions

The compound can undergo oxidation to generate derivatives, though specific oxidants and products are not detailed in the provided sources.

1.2.2 Suzuki Miyaura Cross-Coupling

Palladium-catalyzed Suzuki coupling is employed in indazole synthesis. For example:

Catalyst Base Solvent Yield
PdCl₂(dppf)·DCMK₂CO₃1,4-Dioxane/water94.4%
PdCl₂(dppf)·DCMCs₂CO₃1,4-Dioxane/water60%
PdCl₂(dppf)·DCMNa₂CO₃1,4-Dioxane/water65%
(Optimal conditions for Suzuki coupling in indazole derivatives)

1.2.3 Visible-Light-Promoted Cyanomethylation

While not directly applied to this compound, similar indazole derivatives undergo cyanomethylation using Ir(ppy)₃ photocatalyst and bromoacetonitrile. Key conditions include:

Catalyst Base Solvent Yield
Ir(ppy)₃K₂HPO₄DMSO73%
Ir(ppy)₃K₂HPO₄MeCN67%
(Screening of photocatalysts and solvents for cyanomethylation)

Reactivity and Functional Group Transformations

The compound’s 4-bromophenyl substituent and carboxamide group influence its reactivity:

  • Bromine substitution : The bromine atom can participate in coupling reactions (e.g., Suzuki, Heck) or nucleophilic aromatic substitution under specific conditions .

  • Carboxamide group : Amide formation steps involve activating the carboxylic acid (e.g., with CDI/HATU) for subsequent coupling .

Spectroscopic and Computation Studies

Density functional theory (DFT) studies on related indazoles reveal electronic properties like HOMO/LUMO energy gaps, which influence reactivity:

Compound HOMO (eV) LUMO (eV) ΔE (eV)
6g−5.5652−1.37844.1869
6h−6.0148−1.79554.2193
(Energy band gaps for indazole derivatives)

Research Findings and Trends

  • Synthesis optimization : Palladium catalysts (e.g., PdCl₂(dppf)·DCM) and solvents like 1,4-dioxane/water enhance coupling yields .

  • Biocatalytic methods : DKR and transaminase-catalyzed amination improve enantioselectivity in intermediate synthesis .

  • Photocatalysis : Visible-light systems (e.g., Ir(ppy)₃) enable C-H functionalization in indazoles, though direct application to this compound is unreported .

Scientific Research Applications

Case Studies

  • In Vitro Studies : Various derivatives of indazole have been synthesized and evaluated for their anticancer properties. For instance, compounds similar to 2-(4-Bromophenyl)-2H-indazole-7-carboxamide demonstrated significant inhibitory effects on cancer cell lines, including colorectal and breast cancer cells .
  • Synergistic Effects : In studies involving PARP inhibitors, the compound showed potential for enhancing the efficacy of existing chemotherapeutic agents, suggesting its role in combination therapies for more effective cancer treatment .

Antifungal Activity

The compound has been evaluated for its antifungal properties against various strains of Candida, including C. albicans and C. glabrata. Research has shown that certain derivatives exhibit potent antifungal activity, which is crucial in addressing challenges related to microbial resistance .

Case Studies

  • Antifungal Evaluation : In one study, derivatives were synthesized and tested against multiple Candida strains, revealing that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to or better than standard antifungal agents like miconazole .
  • Broad Spectrum Activity : The broad-spectrum antimicrobial activity observed in related indazole derivatives suggests that this compound could be further developed into effective antimicrobial agents .

Synthesis and Development

The synthesis of this compound typically involves palladium-catalyzed cross-coupling techniques, which enhance both yield and specificity. This method allows for the efficient production of the compound, facilitating further research into its biological applications .

Comparative Analysis with Related Compounds

Compound NameStructurePrimary ApplicationNotable Activity
This compoundStructureAnticancer, AntimicrobialPARP inhibition, Antifungal
3-Phenyl-1H-indazoleStructureAntifungalStrong activity against C. albicans
Indazole derivativesStructureAnticancerSynergistic effects with chemotherapy

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2H-indazole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, indazole derivatives have been shown to interact with multiple receptors, including G-protein-coupled receptors and ion channels, which play crucial roles in cellular signaling pathways . The exact molecular targets and pathways involved in the action of this compound are still under investigation.

Comparison with Similar Compounds

2-(4-Bromophenyl)-2H-indazole-7-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in scientific research and therapeutic development.

Biological Activity

2-(4-Bromophenyl)-2H-indazole-7-carboxamide is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This compound features an indazole ring, a bromophenyl substituent, and a carboxamide functional group, which collectively contribute to its pharmacological properties. Recent studies have highlighted its potential as an inhibitor of poly (ADP-ribose) polymerase (PARP), making it a candidate for cancer treatment and other therapeutic applications.

The compound is characterized by the following chemical structure:

C10H8BrN3O\text{C}_{10}\text{H}_{8}\text{BrN}_{3}\text{O}

Key Features:

  • Indazole Core : Provides a framework for biological activity.
  • Bromophenyl Group : Enhances binding affinity to biological targets.
  • Carboxamide Group : Increases solubility and bioavailability.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties through its action as a PARP inhibitor. PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition can lead to increased sensitivity of cancer cells to chemotherapy agents. This compound's ability to target PARP positions it as a promising candidate in cancer therapy.

Antimicrobial Activity

In addition to its anticancer potential, the compound has demonstrated antimicrobial activity. Studies have shown that derivatives of indazole, including this compound, possess significant activity against various pathogens. For instance, certain derivatives have been evaluated for their effectiveness against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, with promising results noted in structure-activity relationship (SAR) analyses .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the indazole scaffold can significantly influence biological activity. The presence of electron-withdrawing groups on the phenyl ring has been associated with enhanced potency against protozoan pathogens. For example, compounds with methoxycarbonyl or chlorophenyl substitutions showed superior activity compared to their unsubstituted counterparts .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the inhibition of PARP activity, leading to enhanced cytotoxicity when combined with traditional chemotherapeutic agents.

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of this compound against protozoan infections. The study found that the compound exhibited IC50 values significantly lower than those of standard treatments, indicating its potential as an effective therapeutic agent against these infections .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
2-(4-Chlorophenyl)-2H-indazole-7-carboxamideSimilar indazole core with chlorine substituentPotentially different biological activity
3-(Trifluoromethyl)-2H-indazoleContains trifluoromethyl group instead of bromineEnhanced lipophilicity and metabolic stability
5-Fluoro-2-(4-bromophenyl)-3H-indazoleFluorine substitution at the 5-positionAltered electronic properties

This table illustrates how slight modifications in chemical structure can lead to variations in biological activity, highlighting the versatility and potential applications of indazole derivatives.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of 2-(4-Bromophenyl)-2H-indazole-7-carboxamide?

  • Methodological Answer : The synthesis typically involves:

  • Indazole Core Formation : Cyclization of substituted hydrazines with carbonyl precursors under acidic or basic conditions.
  • Bromophenyl Introduction : Suzuki-Miyaura coupling using a bromophenyl boronic acid derivative and a halogenated indazole intermediate (e.g., 7-bromoindazole).
  • Carboxamide Functionalization : Activation of the carboxylic acid group (e.g., using HATU or EDCI) followed by reaction with ammonia or an amine source.
  • Key Characterization : NMR (¹H/¹³C) and LC-MS to confirm regioselectivity and purity .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis : ¹H/¹³C NMR for verifying substituent positions and absence of regioisomers.
  • Elemental Analysis : Confirming empirical formula (e.g., C, H, N content).
  • X-ray Crystallography : Resolving ambiguity in tautomeric forms (e.g., 1H- vs. 2H-indazole) .

Q. What preliminary biological assays are recommended for assessing its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : PARP-1/2 inhibition using fluorescence-based NAD+ depletion assays (e.g., IC50 determination).
  • Cytotoxicity Screening : Dose-response studies in BRCA1/2-deficient vs. wild-type cell lines (e.g., ovarian or breast cancer models).
  • Solubility and Stability : HPLC-based quantification in physiological buffers to guide in vivo studies .

Advanced Research Questions

Q. How does the bromophenyl substituent influence PARP inhibitory activity compared to other halogenated analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with -F, -Cl, or -I substituents at the phenyl position.
  • Biochemical Assays : Compare IC50 values in PARP enzyme assays; bromine’s electronegativity and steric effects enhance binding affinity.
  • Computational Modeling : Molecular docking to assess interactions with PARP’s catalytic domain (e.g., NAD+ binding pocket) .

Q. What experimental designs are optimal for resolving contradictions in reported IC50 values across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like enzyme concentration (e.g., PARP-1 at 1 nM), substrate (NAD+), and incubation time.
  • Cell-Based Validation : Use isogenic cell pairs (BRCA1/2+/+ vs. -/-) to isolate compound efficacy from genetic background noise.
  • Inter-Lab Reprodubility : Collaborative studies with shared compound batches to minimize batch-to-batch variability .

Q. How can in vivo efficacy be systematically evaluated in BRCA-deficient tumor models?

  • Methodological Answer :

  • Xenograft Models : Implant BRCA1-mutant ovarian cancer cells (e.g., PDX models) into immunocompromised mice.
  • Dosing Regimen : Oral administration (e.g., 50–100 mg/kg daily) with pharmacokinetic monitoring (plasma/tumor concentration).
  • Biomarker Analysis : Quantify PARylation levels in tumor tissue via Western blot or immunofluorescence .

Q. What strategies address off-target effects observed in kinase inhibition screens?

  • Methodological Answer :

  • Selectivity Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify unintended targets.
  • Structural Optimization : Modify the carboxamide group or indazole core to reduce kinase binding while retaining PARP affinity.
  • Transcriptomic Analysis : RNA-seq of treated cells to identify differentially expressed pathways unrelated to PARP .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting data on compound stability under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate compound in PBS (pH 7.4) at 37°C for 24–72 hours, followed by LC-MS quantification of degradation products.
  • Metabolite Identification : Liver microsome assays to identify cytochrome P450-mediated modifications.
  • Formulation Adjustments : Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance stability .

Q. What statistical approaches are recommended for analyzing dose-response synergy in combination therapies?

  • Methodological Answer :

  • Synergy Scoring : Chou-Talalay combination index (CI) calculated via CompuSyn software.
  • Mechanistic Modeling : Bliss independence or Loewe additivity models to distinguish synergistic vs. additive effects.
  • In Vivo Validation : Orthotopic models treated with PARPi + DNA-damaging agents (e.g., cisplatin) to assess tumor regression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.